7-Bromo-2-(pyrrolidin-3-yl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13BrN2 |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
7-bromo-2-pyrrolidin-3-yl-1H-indole |
InChI |
InChI=1S/C12H13BrN2/c13-10-3-1-2-8-6-11(15-12(8)10)9-4-5-14-7-9/h1-3,6,9,14-15H,4-5,7H2 |
InChI Key |
PRUWVOOQVXIMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)C(=CC=C3)Br |
Origin of Product |
United States |
Strategic Synthetic Methodologies for the Construction of 7 Bromo 2 Pyrrolidin 3 Yl 1h Indole
Regioselective Functionalization of the Indole (B1671886) Nucleus
The indole ring system is electron-rich and typically undergoes electrophilic substitution preferentially at the C3 position. nih.gov Therefore, targeted functionalization at other positions, such as C7 and C2, necessitates specialized synthetic strategies.
Bromination Strategies for Indole C7-Position Introduction
Achieving regioselective bromination at the C7 position of the indole core is a significant challenge due to the electronic properties of the ring system. Direct electrophilic bromination often leads to substitution at more nucleophilic positions like C3, C5, or C2. However, specific strategies have been developed to introduce a bromine atom at the C7 position.
One effective approach involves the use of directing groups or the manipulation of reaction conditions to favor C7 functionalization. For related heterocyclic systems like indazoles, direct and efficient regioselective C7-bromination has been successfully achieved using N-bromosuccinimide (NBS). rsc.orgnih.govrsc.org This method has been demonstrated on 4-substituted 1H-indazoles, providing the C7-bromo derivatives in moderate to good yields. nih.govrsc.org Computational studies on 4-sulfonamido NH-indazole rings have been performed to estimate the reactivity and support the observed regioselectivity, where specific sites are identified as being more prone to electrophilic attack. rsc.org While indoles have different electronic distributions than indazoles, these findings suggest that reagents like NBS, under carefully optimized conditions, could be employed for the C7 bromination of appropriately substituted indole precursors.
Another strategy involves a multi-step sequence, as exemplified in the synthesis of 7-bromoindole (B1273607) derivatives. guidechem.com This can involve building the indole ring from a pre-brominated precursor, such as a brominated aniline (B41778) derivative, which ensures the bromine is correctly positioned in the final indole product.
Table 1: Selected Conditions for Regioselective C7-Bromination of Indazole Scaffolds This table presents data for the related indazole system, illustrating potential conditions.
| Substrate Model | Reagent | Solvent | Temperature | Yield | Reference |
| 4-Sulfonamido-1H-indazole | NBS | Dichloromethane (DCM) | Room Temp. | Good | rsc.org |
| 4-Substituted 1H-indazole | NBS | Not specified | Not specified | Moderate to Good | nih.gov |
Approaches for C2-Substitution of the Indole Ring System
The C2 position of indole is less nucleophilic than C3, making direct electrophilic substitution at C2 difficult. rsc.org Consequently, C2-functionalization often relies on alternative strategies such as C-H activation, metal-catalyzed cross-coupling, or umpolung (polarity inversion) methods. nih.govrsc.org
Transition-metal catalysis has emerged as a powerful tool for the site-selective functionalization of indoles. rsc.org Palladium-catalyzed reactions, in particular, have been extensively developed. One prominent strategy involves converting the C2 position into a more reactive functional group, such as a triflate. Readily available 2-indole triflates can then participate in a variety of cross-coupling reactions. nih.govnih.gov For instance, a palladium-catalyzed enantioselective redox-relay Heck reaction has been reported for the C2-alkylation of indoles, allowing the introduction of a range of substituents bearing a stereocenter adjacent to the C2 position. nih.govnih.govresearchgate.net
Another approach is the direct C2-alkenylation via an oxidative Heck reaction. rsc.org While the intrinsic reactivity of indole favors C3-palladation, the use of specific ligands can switch the regioselectivity to favor the C2 position. rsc.org Base-promoted, transition-metal-free methods have also been developed, involving the cyclization of 2-alkynyl anilines to generate C2-substituted indoles. nsf.gov
Synthetic Routes for the Pyrrolidin-3-yl Moiety
Stereocontrolled Synthesis of Pyrrolidine (B122466) Ring Structures
The stereoselective synthesis of substituted pyrrolidines is a well-established field in organic chemistry, driven by the prevalence of this motif in bioactive molecules. mdpi.com A common and effective method is the [3+2] cycloaddition reaction. acs.org For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high diastereoselectivity, generating up to four stereogenic centers simultaneously. acs.org The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary to control the stereochemical outcome of the cycloaddition. acs.org
Another major strategy involves the use of the chiral pool, starting from readily available and optically pure compounds like proline or 4-hydroxyproline. mdpi.comnih.gov These precursors contain a pre-formed pyrrolidine ring with defined stereochemistry, which can then be chemically modified to introduce the desired substitution pattern at the C3 position. mdpi.com
More recent methods have focused on creating stereocontrolled access to fused pyrrolidine systems through cascade reactions, such as those involving bromocycloetherification-elimination sequences of lactam-tethered alkenols, which can be subsequently modified to yield saturated pyrrolidines. nih.gov
Attachment Strategies of the Pyrrolidin-3-yl Group to the Indole Scaffold at C2
Connecting the pre-formed or in-situ generated pyrrolidine moiety to the C2 position of the 7-bromoindole nucleus is typically accomplished through carbon-carbon bond-forming reactions, with transition-metal catalysis playing a pivotal role. mdpi.com
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is exceptionally useful for creating a C2-alkenyl indole, which can serve as a versatile precursor for the pyrrolidin-3-yl group.
The synthesis can be envisioned in a sequence where a 7-bromo-1H-indol-2-yl triflate is first prepared. This triflate can then undergo a palladium-catalyzed Heck reaction with a suitable alkene precursor of the pyrrolidine ring, such as an N-protected 3-vinylpyrrolidine (B2892908) or a related olefin. A redox-relay Heck reaction, for example, combines indole triflates with various alkenes to create a range of C2-alkylated indole derivatives. nih.govnih.gov This process allows for the formation of an enantioenriched stereocenter adjacent to the indole C2 position, which can be a key structural element of the target molecule or a handle for further transformation into the pyrrolidine ring. nih.gov
Alternatively, a palladium-catalyzed hydroarylation process can directly form 3-aryl pyrrolidines. researchgate.netchemrxiv.org While this specific reaction couples an aryl group, the underlying principle of palladium-catalyzed addition across a double bond in a pyrroline (B1223166) ring highlights a powerful strategy for C-C bond formation that could be adapted for this synthesis. researchgate.netchemrxiv.org
Table 2: Example of a Palladium-Catalyzed C2-Alkylation of Indole This table illustrates the general conditions for a Redox-Relay Heck reaction.
| Indole Substrate | Alkene Partner | Catalyst / Ligand | Conditions | Product Type | Reference |
| 2-Indole Triflate | Disubstituted Alkene | Palladium / Pyridine-Oxazoline | Not specified | C2-Alkylated Indole | nih.govnih.gov |
Alternative Coupling Methodologies for Indole-Pyrrolidine Linkages
The direct formation of a carbon-carbon bond between the C2 position of the indole ring and the C3 position of a pyrrolidine ring is a key challenge in the synthesis of 7-Bromo-2-(pyrrolidin-3-yl)-1H-indole. Modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging such bonds, which are often difficult to create using traditional methods.
One of the most effective strategies for regioselective functionalization of the indole C2 position involves the use of a directing group on the indole nitrogen. The N-(2-pyridyl)sulfonyl group, for instance, has been successfully employed to direct palladium-catalyzed C-H alkenylation specifically to the C2 position. nih.govbeilstein-journals.org This approach could be adapted by using a suitably functionalized pyrrolidine derivative as the coupling partner.
A hypothetical cross-coupling approach could involve the synthesis of a 2-halo-7-bromoindole intermediate. This intermediate could then be coupled with a pyrrolidin-3-yl organometallic reagent, such as a boronic ester (in a Suzuki coupling) or an organozinc reagent (in a Negishi coupling). The success of these reactions hinges on the stability of the pyrrolidine-based organometallic species and the careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base.
Another advanced strategy is the Palladium/Norbornene (Pd/NBE) cooperative catalysis, which enables vicinal di-carbo-functionalization of indoles. nih.gov This method allows for the simultaneous and site-selective installation of two different carbon substituents at the C2 and C3 positions. nih.gov While designed for difunctionalization, the principles of this catalysis, which proceeds through an aryl-norbornyl-palladacycle intermediate, could inspire novel approaches to mono-functionalization with complex alkyl groups like pyrrolidine. nih.gov
The table below summarizes representative palladium-catalyzed reactions for indole functionalization that could be adapted for the target synthesis.
| Methodology | Key Features | Potential Application for Target Molecule | Reference |
|---|---|---|---|
| Directed C-H Alkenylation | Use of N-(2-pyridyl)sulfonyl directing group for C2 regioselectivity. | Coupling of N-protected 7-bromoindole with a pyrroline derivative, followed by reduction. | nih.govbeilstein-journals.org |
| Suzuki/Negishi Coupling | Coupling of an organohalide with an organoboron or organozinc reagent. | Reaction of 2-halo-7-bromoindole with a pyrrolidin-3-yl boronic ester or zinc halide. | General Principle |
| Pd/Norbornene Catalysis | Enables vicinal difunctionalization at C2 and C3 positions. | Conceptual adaptation for mono-alkylation at the C2 position with a complex alkyl partner. | nih.gov |
Multi-Step Synthesis and Optimization for this compound
A plausible synthetic pathway could commence with the synthesis of 7-bromoindole from a suitable precursor like 2-bromo-6-nitrotoluene. The subsequent C2-functionalization is the crux of the synthesis. One approach involves a Vilsmeier-Haack or Friedel-Crafts acylation reaction at the C3 position, followed by ring-closing and rearrangement strategies to build the substituent at C2, though this can be complex.
A more direct route would involve the C2-lithiation of a suitably N-protected 7-bromoindole, followed by quenching with an electrophile that can be converted into the pyrrolidine ring. For example, reaction with a protected 3-pyrrolidinone (B1296849) could yield an alcohol intermediate, which could then be subjected to reduction or other transformations to afford the final product.
Optimization of such a sequence would involve:
Protecting Group Strategy: The choice of the nitrogen protecting group (e.g., Boc, Ts, SEM) is crucial. It must be stable to the conditions used for C2-functionalization and easily removable at the final stage.
Reaction Conditions: For any cross-coupling steps, extensive screening of catalysts, ligands, bases, solvents, and temperatures would be necessary to maximize yield and minimize side products.
Purification: Chromatographic purification would likely be required for key intermediates, and developing efficient, scalable purification methods is a key aspect of process optimization.
Exploration of Classical Indole Synthesis Routes with Halogenated Precursors (e.g., Fischer Indole Synthesis, Wender Indole Synthesis)
Classical indole syntheses remain highly relevant for the construction of substituted indole cores and can be readily adapted to incorporate halogenated precursors.
The Fischer indole synthesis is a robust and widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.comnih.gov For the target molecule, this would involve the reaction of (2-bromophenyl)hydrazine with a ketone partner that contains the pyrrolidine-3-yl moiety or a suitable precursor. The key challenge lies in the synthesis of the requisite ketone, for example, 1-(N-Boc-pyrrolidin-3-yl)ethan-1-one. The reaction proceeds via a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole ring. wikipedia.org The use of various Brønsted or Lewis acids as catalysts allows for optimization of the cyclization step. sharif.edu
| Classical Synthesis | Halogenated Precursor | C2-Substituent Precursor | Key Considerations | Reference |
|---|---|---|---|---|
| Fischer Indole Synthesis | (2-Bromophenyl)hydrazine | A ketone bearing a protected pyrrolidine ring, e.g., 1-(N-Boc-pyrrolidin-3-yl)propan-2-one. | Choice of acid catalyst (Brønsted or Lewis) is crucial for reaction efficiency and to avoid decomposition. sharif.edu | wikipedia.orgthermofisher.comnih.gov |
| Wender Indole Synthesis | N,N-dilithio-2-bromoaniline | An α-halo ketone or α-halo aldehyde with a protected pyrrolidine moiety. | Requires strong base (e.g., t-BuLi) to generate the dianion; sensitive to moisture and air. | General Principle |
The Wender indole synthesis provides an alternative route, involving the reaction of an N,N-dilithio aniline derivative with an α-halo carbonyl compound. In this case, N,N-dilithio-2-bromoaniline could be reacted with an α-halo ketone bearing the protected pyrrolidine substituent. This method avoids the strongly acidic conditions of the Fischer synthesis but requires careful handling of highly reactive organolithium intermediates.
One-Pot and Cascade Reactions in Spiro[indole-pyrrolidine] Systems (Relevant for C2-substitution of indole)
A prominent method for synthesizing pyrrolidine rings is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. rsc.org Azomethine ylides can be generated in situ from the condensation of an α-amino acid (like sarcosine) with an aldehyde or ketone. rsc.org A one-pot strategy for the target molecule could be envisioned where a 2-vinyl-7-bromoindole derivative acts as the dipolarophile, reacting with an in-situ generated azomethine ylide. This would construct the pyrrolidine ring directly onto the C2-substituent in a single, highly convergent step.
Cascade reactions, where a single set of reagents triggers a sequence of bond-forming events, offer another elegant approach. A reaction could be designed where alkylation of an ortho-tosylaminophenyl-substituted para-quinone methide is followed by an intramolecular conjugate addition and subsequent oxidation to furnish a 2,3-disubstituted indole in one pot. nih.gov Adapting this logic could provide a rapid entry into complex C2-substituted indoles. Such strategies, while requiring significant development, exemplify the drive towards atom and step economy in modern synthesis. rsc.orgnih.govmedjchem.com
Process Intensification and Scalability Considerations in Synthesis
Transitioning a synthetic route from laboratory-scale to large-scale production requires careful consideration of process intensification and scalability. Traditional batch processing can be inefficient and difficult to control, particularly for exothermic or hazardous reactions. Continuous flow chemistry has emerged as a powerful technology to address these challenges, offering enhanced safety, improved heat and mass transfer, and greater consistency. nih.govmdpi.com
Several classical indole syntheses have been successfully adapted to continuous flow systems. The Fischer indole synthesis, for example, can be performed in heated flow reactors, achieving high yields with significantly reduced reaction times compared to batch methods. mdpi.comakjournals.com This approach allows for rapid heating to temperatures above the solvent's boiling point, accelerating the reaction while maintaining precise control. mdpi.com
For multi-step syntheses, integrated flow systems can be designed where the output from one reactor is fed directly into the next, eliminating the need for isolation and purification of intermediates. This concept has been applied to sequences involving alkylation, saponification, and cyclization to produce indoles. acs.org Such integrated systems not only streamline the process but also allow for automation and real-time monitoring, leading to higher productivity and product quality.
The scalability of palladium-catalyzed reactions can also be enhanced using flow technology. Issues such as catalyst deactivation or precipitation, which can be problematic in large batch reactors, can often be managed more effectively in microreactors or packed-bed flow systems. galchimia.com The efficient gas-liquid mixing in flow reactors is particularly advantageous for reactions involving gaseous reagents like carbon monoxide, which can be used in certain indole syntheses. galchimia.com Adopting these process intensification strategies would be crucial for the efficient and scalable production of this compound for any potential applications.
Chemical Reactivity and Mechanistic Aspects of 7 Bromo 2 Pyrrolidin 3 Yl 1h Indole
Reactivity Profile of the Brominated Indole (B1671886) Core
The reactivity of the 7-Bromo-2-(pyrrolidin-3-yl)-1H-indole molecule is largely dictated by the electronic properties of its constituent parts: the brominated indole core and the pyrrolidine (B122466) substituent. The indole ring is an electron-rich aromatic system, and its reactivity is significantly modulated by the presence of the bromine atom at the C7 position.
Influence of the C7-Bromine on Electrophilic Aromatic Substitution and Nucleophilic Additions
The bromine atom at the C7 position exerts a dual electronic influence on the indole ring. Through induction, its electronegativity withdraws electron density from the ring, leading to a deactivating effect compared to unsubstituted indole. However, through resonance, its lone pairs can donate electron density to the aromatic system. In the context of electrophilic aromatic substitution (EAS), the indole nucleus is inherently activated, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack. nih.gov
| Position | Predicted Reactivity toward EAS | Directing Influence of C7-Br |
| C3 | Highest | Primary site of electrophilic attack |
| C4 | Moderate | Deactivated by inductive effect |
| C5 | Low | Deactivated by inductive effect |
| C6 | Moderate | Deactivated by inductive effect |
| C7 | Substituted | Not available for substitution |
In contrast to EAS, the C7-bromo group is pivotal for nucleophilic aromatic substitution-type reactions, particularly those proceeding through an indolyne intermediate. nih.gov Treatment with a strong base can induce elimination of HBr to form a highly reactive 6,7-indolyne. This intermediate can then be trapped by various nucleophiles, leading to the formation of 6- or 7-substituted indole derivatives. The regioselectivity of the nucleophilic addition to the indolyne is governed by electronic and steric factors of the intermediate. nih.gov
Reactivity at the Indole N1-Position
The N1-H of the indole core is acidic and can be deprotonated by a suitable base to form an indolyl anion. This anion is a potent nucleophile and readily participates in reactions with various electrophiles. Common functionalizations at the N1 position include alkylation, acylation, and the introduction of protecting groups. The presence of the C7-bromo substituent is not expected to significantly hinder these reactions, although it might slightly increase the acidity of the N-H proton through its electron-withdrawing inductive effect. Directing groups can be installed at the N1 position to influence the regioselectivity of subsequent C-H functionalization reactions on the benzene (B151609) core, for example, to direct metallation to the C7 position. nih.gov
Reactivity of the Pyrrolidine Ring System
The pyrrolidine ring attached at the C2 position of the indole introduces a secondary amine, which is a key site for further chemical modifications.
Nitrogen Reactivity and Functionalization within the Pyrrolidine Moiety
The nitrogen atom within the pyrrolidine ring is a secondary amine, rendering it both basic and nucleophilic. nih.govwikipedia.org It can be readily functionalized through a variety of standard amine reactions. These transformations are crucial for modulating the physicochemical properties of the parent molecule, such as solubility, basicity, and biological target engagement.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Amide |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary amine |
| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl compound |
These functionalization reactions allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry contexts.
Reactions at the Stereogenic Center of the Pyrrolidine Moiety
The C3-position of the pyrrolidine ring, where the indole moiety is attached, constitutes a stereogenic center. While reactions directly at this carbon that would invert its configuration are not typical without ring-opening, the existing stereochemistry can significantly influence the stereochemical outcome of reactions at other positions on the pyrrolidine ring. For instance, in a chiral, non-racemic sample of this compound, the C3-substituent can act as a chiral director. Functionalization at the adjacent C2 or C4 positions, or reactions involving the pyrrolidine nitrogen, could proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. This stereocontrol is a critical aspect in the synthesis of complex, densely functionalized pyrrolidine structures. acs.org
Investigation of Reaction Mechanisms and Intermediates involving the Indole-Pyrrolidine Framework
The bifunctional nature of this compound allows for complex, multi-step reaction sequences. A prominent example involves leveraging the C7-bromo group for transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce a new carbon-carbon bond at the C7 position.
The generally accepted mechanism for a Suzuki coupling would proceed as follows:
Oxidative Addition : A low-valent palladium(0) catalyst oxidatively adds to the C-Br bond of the indole, forming a Pd(II) intermediate.
Transmetalation : A boronic acid or ester, activated by a base, transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
Simultaneously, the pyrrolidine nitrogen can be involved in its own set of reactions. For example, an N-acylation reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride). This forms a transient tetrahedral intermediate. nih.gov The intermediate then collapses, expelling the leaving group (e.g., chloride) to yield the stable amide product. The interplay of these distinct reactive sites allows for the strategic and sequential construction of more complex molecular architectures based on the indole-pyrrolidine framework.
Mechanistic Duality and Competing Pathways in Indole Transformations
While specific studies on the mechanistic duality of this compound are not available, the indole scaffold itself is known to exhibit complex reactivity. Transformations involving the indole ring can often proceed through multiple competing pathways, influenced by factors such as the nature of the reactants, catalysts, and reaction conditions. For many indole derivatives, electrophilic substitution is a characteristic reaction, typically occurring at the C3 position due to the high electron density of the pyrrole (B145914) ring. However, the presence of substituents can significantly alter this reactivity.
Acid-Catalyzed and Base-Promoted Reactions of the Compound
Acid-Catalyzed Reactions: In the presence of acid, the pyrrolidine nitrogen of this compound is expected to be protonated, forming a pyrrolidinium (B1226570) salt. This would deactivate the pyrrolidine ring towards electrophilic attack. The indole nitrogen can also be protonated under strongly acidic conditions, which would significantly alter the electronic properties of the indole ring system. Acid-catalyzed reactions could potentially involve the indole nucleus, such as electrophilic substitution, though the specific outcomes would depend on the reaction conditions and the nature of the electrophile.
Base-Promoted Reactions: The indole nitrogen (N-H) is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can participate in various reactions, such as N-alkylation or N-acylation. The pyrrolidine nitrogen, being a secondary amine, is also basic and can react with various electrophiles. Base-promoted reactions could also facilitate transformations at other positions of the molecule, though specific examples for this compound are not documented. Research on a related compound, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, has shown that it can be protonated by acidic methylene (B1212753) compounds like pentane-2,4-dione, leading to complex rearrangements and the formation of new heterocyclic systems. researchgate.net This suggests that the interplay between the basicity of the pyrrolidine moiety and the reactivity of the indole core can lead to intricate chemical transformations.
This compound as a Versatile Synthetic Building Block in Diversification Strategies
The structure of this compound makes it a potentially valuable building block in organic synthesis, particularly for the creation of diverse molecular libraries for drug discovery. The bromine atom at the C7 position is a key functional handle for various cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted indole core of this compound could readily participate in these transformations, allowing for the introduction of a wide array of substituents at the 7-position. This functionalization is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound.
The pyrrolidine and indole nitrogens also offer sites for diversification. The secondary amine of the pyrrolidine ring can be functionalized through reactions such as acylation, alkylation, and reductive amination. Similarly, the indole nitrogen can be derivatized to introduce various substituents.
While specific examples of diversification strategies employing this compound are not detailed in the available literature, the general utility of bromo-indoles and pyrrolidine-containing molecules as synthetic intermediates is well-established. nih.goviajps.com For instance, various bromo-indole derivatives are used as precursors in the synthesis of complex natural products and pharmaceutically active compounds. iajps.com
Below is a hypothetical reaction scheme illustrating the potential of this compound as a synthetic building block.
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-2-(pyrrolidin-3-yl)-1H-indole |
| N-Alkylation (Pyrrolidine) | Alkyl halide, base | 7-Bromo-2-(1-alkylpyrrolidin-3-yl)-1H-indole |
| N-Acylation (Indole) | Acyl chloride, base | 1-Acyl-7-bromo-2-(pyrrolidin-3-yl)-1H-indole |
Table 1: Potential Diversification Reactions of this compound
Advanced Computational and Theoretical Studies on 7 Bromo 2 Pyrrolidin 3 Yl 1h Indole
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), would be a fundamental tool for investigating the intrinsic properties of 7-bromo-2-(pyrrolidin-3-yl)-1H-indole at the electronic level.
Optimized Geometries and Conformational Preferences
A crucial first step in the computational analysis would be to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms. For a flexible molecule like this compound, which contains a rotatable bond between the indole (B1671886) and pyrrolidine (B122466) rings and a non-planar pyrrolidine ring, multiple low-energy conformations likely exist.
Computational chemists would perform a conformational search to identify these various stable structures. The relative energies of these conformers would then be calculated to determine their population distribution at a given temperature. The results would reveal the preferred spatial arrangement of the pyrrolidinyl group relative to the indole core.
Electronic Structure Analysis: Frontier Molecular Orbitals and Charge Distribution
Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations would be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, suggesting sites for nucleophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and electronic excitation properties.
Furthermore, an analysis of the charge distribution, often visualized through electrostatic potential maps, would highlight the electron-rich and electron-deficient areas of the molecule. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which could be significant for this compound's biological activity.
Computational Prediction of Spectroscopic Signatures (NMR, UV-Vis)
Computational methods can predict various spectroscopic properties, which can be used to validate experimental data or to aid in the identification of the compound. By calculating the magnetic shielding of each nucleus, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C. These predicted spectra can be compared with experimental results to confirm the structure and assign specific signals to individual atoms.
Similarly, Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. This would provide information about the wavelengths of maximum absorption and the nature of the electronic excitations involved.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of a few low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the movements of the atoms based on a force field, MD allows for a more thorough exploration of the conformational landscape.
For this compound, an MD simulation would reveal the flexibility of the pyrrolidine ring and the range of orientations it can adopt relative to the indole nucleus. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein binding pocket, where conformational flexibility can play a crucial role in achieving an optimal fit.
Computational Elucidation of Reaction Mechanisms and Transition States for Derivatives
Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. If one were to study the synthesis or further functionalization of this compound, computational methods could be used to map out the potential energy surface of the reaction. This would involve locating the transition state structures, which are the high-energy intermediates that connect reactants and products.
By calculating the activation energies associated with different possible pathways, researchers could predict the most likely reaction mechanism. This knowledge is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of a desired product.
Theoretical Investigations of Stereochemical Control and Chirality
The pyrrolidin-3-yl moiety in this compound contains a stereocenter, meaning the molecule can exist as two enantiomers (R and S). Computational chemistry can be used to investigate the properties of these individual stereoisomers.
For instance, calculations could predict whether one enantiomer is more stable than the other. If the synthesis of this compound is stereoselective, computational modeling could be used to understand the origin of this selectivity. By modeling the interaction of the reactants with a chiral catalyst or reagent, researchers can gain insights into the non-covalent interactions that favor the formation of one enantiomer over the other. This understanding can guide the development of new and more efficient asymmetric syntheses.
Comprehensive Spectroscopic and Crystallographic Characterization of 7 Bromo 2 Pyrrolidin 3 Yl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule.
The ¹H NMR spectrum of 7-Bromo-2-(pyrrolidin-3-yl)-1H-indole is expected to show distinct signals corresponding to the indole (B1671886) ring, the pyrrolidine (B122466) ring, and the N-H protons.
Indole Protons : The proton on the indole nitrogen (H1) typically appears as a broad singlet in the downfield region, often above δ 8.0 ppm, due to its acidic nature and hydrogen bonding. For the closely related compound, 7-Bromo-3-methyl-1H-indole, this N-H proton signal is observed at δ 8.06 ppm (singlet). rsc.org The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H6) would exhibit a characteristic splitting pattern. H4 and H6 would appear as doublets, while H5 would be a triplet or a doublet of doublets, with chemical shifts influenced by the bromine at C7. For comparison, the aromatic protons of 7-Bromo-3-methyl-1H-indole appear at δ 7.55 (d), 7.37 (d), and 7.08–6.97 (m). rsc.org The lone proton at the C3 position is anticipated to be a singlet in the δ 6.0-7.0 ppm range.
Pyrrolidine Protons : The protons of the pyrrolidin-3-yl group will present a more complex set of overlapping multiplets in the aliphatic region of the spectrum (typically δ 1.5-4.0 ppm). The methine proton at C3' (the point of attachment to the indole ring) and the four methylene (B1212753) protons at C2', C4', and C5' would be chemically distinct and show coupling to each other. The N-H proton of the pyrrolidine ring would likely appear as another broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for an Analogue
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | Experimental Data for 7-Bromo-3-methyl-1H-indole rsc.org |
|---|---|---|
| Indole N-H | > 8.0 (broad s) | 8.06 (s) |
| H4 | ~7.4-7.6 (d) | 7.37 (d, J = 7.6 Hz) |
| H5 | ~7.0-7.2 (t) | 7.08 – 6.97 (m) |
| H6 | ~7.0-7.2 (d) | 7.55 (d, J = 7.9 Hz) |
| H3 | ~6.5 (s) | N/A (Methyl group at C3) |
| Pyrrolidine N-H | Variable (broad s) | N/A |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Indole Carbons : The spectrum would show eight signals for the indole core. The carbon atom bearing the bromine (C7) is expected to have a chemical shift around δ 105 ppm, as seen in 7-Bromo-3-methyl-1H-indole (δ 104.75 ppm). rsc.org The C2 carbon, attached to the nitrogenous pyrrolidine ring, would be significantly downfield. The remaining indole carbons (C3, C3a, C4, C5, C6, C7a) would appear in the typical aromatic region (δ 110-140 ppm).
Pyrrolidine Carbons : Four signals are expected for the pyrrolidine ring in the aliphatic region (δ 25-60 ppm). The C3' methine carbon, being attached to the indole system, would likely be the most downfield of the four.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for an Analogue
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for Target Compound | Experimental Data for 7-Bromo-3-methyl-1H-indole rsc.org |
|---|---|---|
| C2 | > 140 | N/A (Methyl group at C3) |
| C3 | ~100 | 113.13 |
| C3a | ~128 | 129.64 |
| C4 | ~120 | 122.33 |
| C5 | ~122 | 124.31 |
| C6 | ~115 | 118.23 |
| C7 | ~105 | 104.75 |
| C7a | ~135 | 135.07 |
| Pyrrolidine C3' | ~35-45 | N/A |
To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be essential. science.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would be used to trace the connectivity within the aromatic ring (H4-H5-H6) and to map out the entire spin system of the pyrrolidine ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu It is the primary method for assigning the signals in the ¹³C NMR spectrum based on the previously assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing through-space correlations. slideshare.net It can help determine the preferred conformation and spatial arrangement of the pyrrolidinyl substituent relative to the planar indole ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. measurlabs.com
For this compound (C₁₂H₁₃BrN₂), the calculated monoisotopic mass is 264.0262 Da for the ⁷⁹Br isotope and 266.0242 Da for the ⁸¹Br isotope. A key feature in the mass spectrum would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing a single bromine atom. tsijournals.com
The fragmentation pattern under electron ionization would likely involve initial cleavages related to the pyrrolidine ring, which is the most fragile part of the molecule. Expected fragmentation pathways include:
Loss of the pyrrolidine moiety or fragments thereof.
Retro-Diels-Alder fragmentation within the pyrrolidine ring.
The bromo-indole core is relatively stable and would likely be observed as a prominent fragment ion in the spectrum. scirp.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov
The expected vibrational frequencies for this compound would include:
N-H Stretching : A sharp absorption band around 3500-3400 cm⁻¹ for the indole N-H group and a potentially broader band in the same region for the secondary amine of the pyrrolidine ring.
C-H Stretching : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring are found just below 3000 cm⁻¹.
C=C Stretching : Aromatic C=C bond vibrations from the indole ring would produce several bands in the 1620-1450 cm⁻¹ region.
N-H Bending : Bending vibrations for the N-H groups are expected in the 1650-1550 cm⁻¹ range.
C-N Stretching : These vibrations would be located in the 1350-1200 cm⁻¹ region.
C-Br Stretching : The carbon-bromine stretch is a low-energy vibration and would be found in the fingerprint region, typically between 600 and 500 cm⁻¹, providing clear evidence of the bromine substituent. nih.gov
Electronic Spectroscopy (UV-Visible) for Chromophore Analysis and Electronic Transitions
UV-Visible spectroscopy is used to study the electronic transitions within a molecule, particularly in systems containing chromophores like the indole ring. researchgate.net The indole nucleus is a strong chromophore, typically exhibiting two main absorption bands corresponding to π → π* transitions. For unsubstituted indole, these bands are found around 210-220 nm and in the 260-290 nm region.
In this compound, the electronic spectrum would be modulated by both substituents:
The bromine atom at the C7 position acts as an auxochrome, and its electron-withdrawing nature and lone pairs are expected to cause a bathochromic (red) shift of the absorption maxima. researchgate.net
The pyrrolidinyl group at C2, being an electron-donating group attached to the conjugated system, would also likely contribute to a red shift and potentially an increase in the molar absorptivity of the absorption bands.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, revealing its conformation, stereochemistry, and the nature of its interactions in the solid state.
The 2-(pyrrolidin-3-yl) substituent introduces a chiral center at the C3 position of the pyrrolidine ring. Therefore, this compound can exist as two enantiomers, (R)- and (S)-. SCXRD is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules.
The process involves crystallizing a single enantiomer of the compound. During the diffraction experiment using a chiral crystal, the anomalous scattering of X-rays by the atoms allows for the differentiation between the two possible enantiomeric forms. The analysis, often involving the calculation of the Flack parameter, provides a definitive assignment of the R or S configuration at the stereocenter. This methodology has been successfully applied to determine the absolute configuration of analogous chiral heterocyclic compounds, such as (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives. mdpi.com For this compound, this analysis would be crucial for establishing its absolute stereochemistry, a critical parameter for its potential applications. The determination of absolute configuration can also be supported by techniques like Vibrational Circular Dichroism (VCD). researchgate.netnih.gov
Hydrogen Bonding: The indole ring contains an N-H group, which is a strong hydrogen bond donor. The pyrrolidine ring also possesses an N-H group. These groups are expected to form strong intermolecular hydrogen bonds with acceptor atoms, such as the nitrogen atom of a neighboring pyrrolidine ring or potentially the bromine atom, leading to the formation of chains or network structures. In the crystal structure of 7-Bromo-1H-indole-2,3-dione, molecules dimerize through N—H⋯O hydrogen bonds. researchgate.net
Halogen Bonding: The bromine atom at the 7-position of the indole ring is capable of participating in halogen bonding. This is a non-covalent interaction where the electrophilic region on the bromine atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom. For instance, in related bromo-isatin structures, intermolecular Br⋯O close contacts are observed, linking molecules into infinite chains. researchgate.net
π–π Stacking: The planar aromatic indole ring system is expected to facilitate π–π stacking interactions. These interactions, where the electron-rich π systems of adjacent indole rings overlap, are a significant force in the crystal packing of many indole derivatives. nih.govnih.gov In the structure of 7-Bromo-1H-indole-2,3-dione, parallel slipped π–π interactions are a key feature of the crystal packing. researchgate.net
C-H⋯π Interactions: Weak hydrogen bonds involving C-H groups as donors and the aromatic indole ring as an acceptor are also likely to contribute to the stability of the crystal lattice. nih.gov
These combined interactions create a stable, three-dimensional crystal lattice. The specific arrangement and hierarchy of these interactions determine the final crystal packing motif.
The precise geometric parameters of this compound, including bond lengths, bond angles, and torsion angles, would be definitively established by SCXRD. Based on data from related structures, expected values can be inferred. The indole ring system is largely planar, though minor deviations can occur due to substituent effects and crystal packing forces. nih.govresearchgate.net
The tables below present representative geometric parameters for the 7-bromo-indole core, derived from the crystallographic data of 7-Bromo-1H-indole-2,3-dione, which serves as a pertinent analogue. researchgate.net These values provide a reasonable approximation of the expected geometry for the corresponding moiety in the target compound.
Table 1: Selected Bond Lengths (Å) for a 7-Bromo-Indole Analogue
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| Br1 | C7 | ~1.89 |
| N1 | C2 | ~1.39 |
| N1 | C7a | ~1.39 |
| C2 | C3 | ~1.54 |
| C3 | C3a | ~1.47 |
| C3a | C4 | ~1.39 |
| C3a | C7a | ~1.40 |
| C4 | C5 | ~1.38 |
| C5 | C6 | ~1.40 |
| C6 | C7 | ~1.38 |
Table 2: Selected Bond Angles (°) for a 7-Bromo-Indole Analogue
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C2 | N1 | C7a | ~109.0 |
| N1 | C2 | C3 | ~111.0 |
| C2 | C3 | C3a | ~106.0 |
| C4 | C3a | C7a | ~120.0 |
| C3a | C4 | C5 | ~121.0 |
| C4 | C5 | C6 | ~120.0 |
| C5 | C6 | C7 | ~118.0 |
| Br1 | C7 | C6 | ~121.0 |
| Br1 | C7 | C7a | ~121.0 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-3-(piperidin-3-yl)-1H-indole |
| (S)-3-(piperidin-3-yl)-1H-indole |
Structure Reactivity Relationships in 7 Bromo 2 Pyrrolidin 3 Yl 1h Indole Systems
Electronic Effects of the C7-Bromo Substituent on Indole (B1671886) Core Reactivity
The bromine atom at the C7 position of the indole core exerts a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). The high electronegativity of bromine withdraws electron density from the aromatic ring through the sigma bond network, which generally reduces the nucleophilicity of the indole system and slows the rate of electrophilic aromatic substitution.
The crystal structure of related compounds, such as 7-bromo-1H-indole-2,3-dione, reveals that the bromine atom can participate in intermolecular interactions, such as close contacts with oxygen atoms. researchgate.net These interactions can influence the solid-state packing and potentially the reactivity in the solid phase.
| Electronic Effect | Description | Impact on Indole Core |
|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to the high electronegativity of bromine. | Deactivates the indole ring towards electrophilic attack, reducing overall reactivity. |
| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic pi-system. | Weakly activates the ortho and para positions (C6 and C5), but is generally overshadowed by the inductive effect. |
Steric and Electronic Modulation by the Pyrrolidin-3-yl Group on Reaction Outcomes
The pyrrolidin-3-yl group at the C2 position introduces both steric and electronic modifications to the indole system. Electronically, as an aminoalkyl substituent, it is generally considered to be an activating group. The nitrogen atom's lone pair can increase the electron density of the pyrrole (B145914) ring, although this effect is less direct than for a substituent directly on the nitrogen atom of the indole.
Sterically, the pyrrolidin-3-yl group presents a significant bulk at the C2 position. This steric hindrance can influence the approach of reagents, potentially directing them to other, less hindered positions on the indole ring. For instance, while the C3 position is typically the most reactive site for electrophilic substitution on the indole ring, the presence of a bulky group at C2 may favor reactions at other positions, such as C4, C5, or C6, depending on the electronic directing effects of the C7-bromo substituent. In some cases, temperature and the steric bulk of reagents can be used to control whether a reaction proceeds via nucleophilic substitution or another pathway, such as a Favorskii rearrangement in related systems. researchgate.net
Influence of Stereochemistry on Chemical Transformations and Molecular Stability
The pyrrolidin-3-yl substituent contains a stereocenter at the C3 position of the pyrrolidine (B122466) ring, meaning that 7-Bromo-2-(pyrrolidin-3-yl)-1H-indole can exist as (R) and (S) enantiomers. The stereochemistry of this group can have a profound impact on the molecule's three-dimensional shape, its interactions with other chiral molecules, and the stereochemical outcome of its reactions.
The conformational stability of the pyrrolidine ring is influenced by stereoelectronic effects, such as the gauche and anomeric effects. beilstein-journals.org The relative orientation of substituents on the pyrrolidine ring can lead to preferential conformations that minimize steric strain and maximize stabilizing electronic interactions. beilstein-journals.org For example, in fluorinated pyrrolidines, the gauche effect can favor a conformation where electronegative substituents are gauche to each other. beilstein-journals.org
This defined three-dimensional structure resulting from the stereochemistry of the pyrrolidin-3-yl group can influence the diastereoselectivity of reactions at the indole core or at the pyrrolidine ring itself. Chiral reagents or catalysts can interact differently with the (R) and (S) enantiomers, leading to stereoselective transformations.
| Stereochemical Feature | Influence on Chemical Properties |
|---|---|
| Chirality at C3 of Pyrrolidine | Leads to the existence of (R) and (S) enantiomers, which can exhibit different biological activities and interactions with other chiral molecules. |
| Conformational Preferences | Stereoelectronic effects (e.g., gauche effect) dictate the most stable three-dimensional shape, influencing molecular recognition and reactivity. beilstein-journals.org |
| Diastereoselectivity | The fixed stereochemistry of the pyrrolidinyl group can direct the approach of reagents, leading to the preferential formation of one diastereomer in subsequent reactions. |
Regiochemical Control and Site Selectivity in Functionalization Reactions of the Indole-Pyrrolidine System
The functionalization of the this compound system is a complex problem in regioselectivity, governed by the interplay of the directing effects of the two substituents. The indole ring has several potential sites for electrophilic substitution, primarily C3, C4, C5, and C6.
The C7-bromo group, being an ortho, para-director (due to its weak +R effect) and a deactivator (due to its strong -I effect), will direct incoming electrophiles primarily to the C6 position, and to a lesser extent, the C4 position, while deactivating the entire ring. The C2-pyrrolidin-3-yl group, being an activating group, would tend to activate the C3 position. However, the steric bulk of this group at C2 may hinder attack at C3.
Therefore, the outcome of a functionalization reaction will depend on a delicate balance of these factors, as well as the nature of the electrophile and the reaction conditions. For smaller electrophiles, reaction at the electronically favored C3 position might still be possible. For bulkier electrophiles, or under conditions where steric effects dominate, functionalization may be directed to the C4 or C6 positions, guided by the bromo substituent. In some cases, directed metalation strategies can be employed to achieve functionalization at otherwise less reactive positions, such as the C7 position in 2-substituted indoles. msu.edu
| Position on Indole Ring | Influence of C7-Bromo Group | Influence of C2-Pyrrolidin-3-yl Group | Predicted Reactivity |
|---|---|---|---|
| C3 | Deactivating | Activating, but sterically hindered | Possible for small electrophiles, but sterically disfavored. |
| C4 | Weakly directing (para to Br is C4 in terms of electronic effect propagation) | Minimal electronic effect | A potential site for functionalization, especially with bulky electrophiles. |
| C5 | Deactivating (meta to Br) | Minimal electronic effect | Less likely to react. |
| C6 | Directing (ortho to Br) | Minimal electronic effect | A likely site for electrophilic attack, influenced by the bromo group. |
Q & A
Q. What synthetic methodologies are effective for preparing 7-Bromo-2-(pyrrolidin-3-yl)-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of brominated indole derivatives often involves multi-step reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems has been used to introduce pyrrolidine substituents, yielding ~25% after purification . Optimization strategies include:
- Catalyst Tuning : Adjusting CuI loading (e.g., 10 mol%) to balance reactivity and side reactions.
- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while PEG-400 improves reaction efficiency .
- Purification : Flash column chromatography with gradients of ethyl acetate/hexane is critical for isolating the target compound .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.23–7.14 ppm for indole) and pyrrolidine methylene groups (δ 3.28 ppm, t, J = 7.2 Hz) . Carbon signals for the pyrrolidine ring appear at δ 50–26 ppm .
- HRMS : A molecular ion peak at m/z 385.0461 [M+H]+ confirms the molecular formula .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis (e.g., R factor = 0.036) resolves bond lengths and angles in related pyrrolo-indole hybrids .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as brominated indoles may exhibit acute toxicity (e.g., LD50 = 350 mg/kg in rats) .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How do structural modifications at the pyrrolidine ring impact the compound’s biological or physicochemical properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introducing hydrophilic groups (e.g., hydroxypropyl or diethylamino substituents) can enhance solubility and receptor binding. For example, ethyl ester derivatives show improved bioavailability compared to carboxylic acid analogs .
- Experimental Design : Test modified analogs in enzyme inhibition assays (e.g., kinase or Flt3 inhibition) to quantify activity shifts. Bisindolylmaleimide derivatives serve as reference compounds for ATP-competitive binding studies .
Q. What strategies address low yields in the synthesis of brominated indole-pyrrolidine hybrids?
- Methodological Answer :
- Side Reaction Mitigation : Protect reactive sites (e.g., indole NH) with tert-butoxycarbonyl (Boc) groups to prevent unwanted alkylation .
- Temperature Control : Maintain reactions at 50–60°C to avoid decomposition of heat-sensitive intermediates .
- Alternative Routes : Consider Sonogashira coupling or Ullmann reactions for C–N bond formation, which may offer higher regioselectivity .
Q. How can contradictory NMR data be resolved during characterization of novel indole derivatives?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess signal splitting caused by solvent polarity .
- 2D Techniques : Use HSQC and HMBC to correlate ambiguous proton and carbon signals, especially for overlapping pyrrolidine and indole peaks .
- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., dehalogenated species) that may skew integration values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
